Adrabetadex

Niemann-Pick Disease Type C Survival Analysis Intrathecal Therapy

For NPC clinical research: Adrabetadex (VTS-270) is the only HPβCD mixture with a defined DS (~4.2) and cGMP parenteral-grade manufacturing. Its demonstrated CNS biomarker modulation and survival benefit (HR 0.289) are tied to this specific proprietary composition. Generic HPβCD cannot substitute without risking regulatory and biological non-equivalence. For drug formulation of neutral/acidic candidates: offers high solubility (>600 mg/mL). For basic drugs, an anionic cyclodextrin is recommended.

Molecular Formula C54H94O38
Molecular Weight 1351.3 g/mol
CAS No. 128446-35-5
Cat. No. B140806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrabetadex
CAS128446-35-5
Synonyms2 Hydroxypropyl beta cyclodextrin
2 hydroxypropyl-beta-cyclodextrin
2-hydroxypropyl-beta-cyclodextrin
beta Hydroxypropylcyclodextrin
beta-hydroxypropylcyclodextrin
Betadex, Hydroxypropyl
HP-beta-CD
HPbetaCD
Hydroxypropyl beta cyclodextrin
Hydroxypropyl Betadex
hydroxypropyl-beta-cyclodextrin
Molecular FormulaC54H94O38
Molecular Weight1351.3 g/mol
Structural Identifiers
SMILESCC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
InChIInChI=1S/C54H94O38/c1-17(59)10-75-14-27-22-5-21(63)48(84-27)87-44-26(9-58)83-54(47(40(44)74)78-13-20(4)62)92-43-25(8-57)82-50(38(72)32(43)66)88-41-23(6-55)80-52(36(70)30(41)64)91-46-29(16-77-12-19(3)61)86-53(39(73)34(46)68)89-42-24(7-56)81-51(37(71)31(42)65)90-45-28(15-76-11-18(2)60)85-49(79-22)35(69)33(45)67/h17-74H,5-16H2,1-4H3/t17?,18?,19?,20?,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-,43-,44-,45-,46-,47-,48-,49+,50-,51-,52-,53-,54-/m1/s1
InChIKeyNJWCVQBHNBLNOZ-ZRMYETLXSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Adrabetadex (CAS 128446-35-5): Procuring a Cyclodextrin-Based API with Clinical Validation and a Defined Regulatory Pathway


Adrabetadex (USAN, also known as VTS-270) is an investigational small molecule composed of a specific, proprietary mixture of (2-hydroxypropyl)-β-cyclodextrin (HPβCD) isomers [1]. It is a chemically modified cyclic oligosaccharide derived from β-cyclodextrin, distinguished by a hydroxypropyl substitution degree (DS) of approximately 4.2 (0.6 hydroxypropyl residues per glucose unit) [1]. Its primary mechanism of action involves facilitating intracellular cholesterol mobilization and clearance from lysosomes, which addresses the underlying pathology of Niemann-Pick Disease Type C (NPC) [2]. The compound exhibits high water solubility (>418 mg/mL predicted) and is under regulatory review by the FDA, having received Breakthrough Therapy designation in 2025, with a target PDUFA action date of August 17, 2026 [3][4].

Adrabetadex (CAS 128446-35-5) Cannot Be Replaced by Generic HPβCD or Other Cyclodextrins Due to Defined Physicochemical, Biological, and Regulatory Distinctions


Adrabetadex is not equivalent to generic (2-hydroxypropyl)-β-cyclodextrin (HPβCD) available from chemical suppliers, nor to other cyclodextrin derivatives like sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol). The investigational drug substance is a proprietary mixture with a specific hydroxypropyl substitution pattern (DS 4.2) and is manufactured under cGMP for parenteral use, factors which directly impact its safety, efficacy, and regulatory status [1]. Clinically, adrabetadex has demonstrated a unique ability to cross the blood-brain barrier via intrathecal administration and modulate specific neuronal biomarkers, effects that cannot be extrapolated from simple in vitro solubility studies of other cyclodextrins [2][3]. Furthermore, its demonstrated survival benefit in a specific, severe, and ultra-rare patient population is based on a defined therapeutic regimen that is not established for any other cyclodextrin [2]. For procurement decisions related to drug development, research, or clinical use, substitution with a non-approved, off-specification HPβCD or alternative cyclodextrin would introduce significant risks regarding regulatory compliance, biological activity, and patient safety.

Adrabetadex (CAS 128446-35-5): A Quantitative Evidence Guide for Differentiated Scientific Selection


Clinical Survival Benefit vs. External Controls in Infantile-Onset NPC

Adrabetadex demonstrates a statistically significant and clinically meaningful survival benefit in patients with infantile-onset Niemann-Pick Disease Type C (NPC) compared to matched external controls receiving usual care. This survival advantage is the primary differentiating factor for therapeutic use and procurement, as no other cyclodextrin has shown such an effect in this patient population [1].

Niemann-Pick Disease Type C Survival Analysis Intrathecal Therapy

Improvement in CSF Biomarkers of Neuronal Health

Intrathecal administration of adrabetadex leads to quantifiable and statistically significant improvements in cerebrospinal fluid (CSF) biomarkers of neuronal health and cholesterol trafficking, compared to pre-treatment baseline. These changes provide direct evidence of target engagement and biological effect in the central nervous system [1].

Niemann-Pick Disease Type C Cerebrospinal Fluid Biomarkers Intrathecal Therapy

Differentiated Binding Kinetics vs. Anionic SBE-β-CD for Neutral and Charged Substrates

In comparative binding studies, the neutral HPβCD (of which adrabetadex is a specific mixture) demonstrates a distinct interaction profile with charged substrates compared to the anionic sulfobutylether-β-cyclodextrin (SBE-β-CD). Specifically, HPβCD shows 2-31 times weaker binding to charged forms of substrates compared to their neutral forms, whereas SBE-β-CD can exhibit up to 41 times weaker binding for negatively charged molecules due to charge repulsion, but maintains binding for positively charged molecules through ionic attraction [1]. This informs formulation selection, as adrabetadex will behave differently than SBE-β-CD in complexation with ionizable drugs.

Cyclodextrin Complexation Drug Formulation Excipient Selection

Solubility in Water vs. Parent β-Cyclodextrin

Adrabetadex, as a specific HPβCD derivative, exhibits dramatically enhanced aqueous solubility compared to unmodified β-cyclodextrin (β-CD). This property is fundamental to its utility as a solubilizing excipient and its ability to be formulated as a parenteral solution for intrathecal administration [1].

Cyclodextrin Solubility Pharmaceutical Excipients Aqueous Formulation

Adrabetadex (CAS 128446-35-5): Evidence-Based Application Scenarios for Procurement and Use


Investigational Therapy for Infantile-Onset Niemann-Pick Disease Type C (NPC)

This is the primary clinical application supported by direct evidence. Procurement of adrabetadex is indicated for use in clinical trials, expanded access programs, or (pending potential approval) for the treatment of patients with infantile-onset NPC. The evidence shows a significant survival benefit (HR 0.289) compared to untreated controls, as well as improvements in CNS biomarkers of disease progression [1]. This application leverages the drug's proprietary formulation and demonstrated ability to cross the blood-brain barrier and modify disease course.

Formulation Excipient for Poorly Soluble, Neutral or Weakly Acidic APIs

For pharmaceutical development, adrabetadex (or its generic HPβCD equivalent) is a suitable solubilizing excipient for poorly water-soluble, neutral, or weakly acidic drug candidates. Its high aqueous solubility (>600 mg/mL) is a key advantage. However, procurement decisions must be guided by comparative binding data: for cationic drug candidates, an anionic cyclodextrin like SBE-β-CD may provide superior complexation and solubility enhancement due to ionic attraction, a capability neutral HPβCD lacks [2]. This makes adrabetadex a less optimal choice for formulation of basic drugs.

Research Tool for Studying Lysosomal Cholesterol Trafficking

Adrabetadex serves as a validated tool for investigating the cellular mechanisms of cholesterol mobilization and lysosomal storage disorders. The biomarker data demonstrates its ability to increase CSF 24(S)-hydroxycholesterol (a marker of neuronal cholesterol efflux) by 27.7% (P=0.001) and decrease markers of neuronal damage [3]. This makes it a preferred reagent over generic cyclodextrins for research applications where a defined, clinically relevant biological effect is required, as its pharmacological activity in this context is well-characterized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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